((2-Carboxyethoxy)methyl)dimethylsulphonium bromide
Description
((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is a sulfonium salt characterized by a dimethylsulfonium core substituted with a (2-carboxyethoxy)methyl group. This compound features a carboxylic acid-terminated ethoxy chain connected via an ether linkage to the sulfonium center.
Properties
CAS No. |
94023-71-9 |
|---|---|
Molecular Formula |
C6H13BrO3S |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-carboxyethoxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C6H12O3S.BrH/c1-10(2)5-9-4-3-6(7)8;/h3-5H2,1-2H3;1H |
InChI Key |
DQHDXZOADKGAAC-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)COCCC(=O)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 2-bromoethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of sulfonium ylides, which are intermediates in various chemical reactions .
Biology: Its ability to form stable sulfonium intermediates makes it useful in probing biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involving sulfonium compounds .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide involves its ability to form stable sulfonium intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s sulfonium group can participate in nucleophilic substitution reactions, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide with structurally related sulfonium bromides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| This compound | C₇H₁₃BrO₄S* | 262.05* | (2-Carboxyethoxy)methyl | Carboxylic acid, ether | Not Available |
| (Ethoxycarbonylmethyl)dimethylsulfonium bromide | C₆H₁₃BrO₂S | 229.14 | Ethoxycarbonylmethyl | Ester | 5187-82-6 |
| (2-Carboxyethyl)dimethylsulfonium Bromide | C₅H₁₁BrO₂S | 215.11 | 2-Carboxyethyl | Carboxylic acid | 20986-22-5 |
| Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide | C₁₀H₁₃BrOS | 261.18 | 2-Oxo-2-phenylethyl | Ketone, aromatic | Not Provided |
Key Comparative Insights:
Functional Group Influence Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to the ester group in (ethoxycarbonylmethyl)dimethylsulfonium bromide. This increases its solubility in polar solvents like water or methanol, whereas the ester analog is more lipophilic . Ether Linkage: The ether group in the target compound may improve hydrolytic stability relative to esters, which are prone to cleavage under acidic or basic conditions .
Molecular Weight and Chain Length
- The target compound has the highest molecular weight (262.05 g/mol) among the listed analogs due to its extended (2-carboxyethoxy)methyl chain. In contrast, (2-carboxyethyl)dimethylsulfonium bromide has a shorter chain (ethyl group) and lower molecular weight (215.11 g/mol) .
Reactivity and Applications Alkylation Potential: All sulfonium bromides can act as alkylating agents. The target compound’s carboxylic acid group may allow conjugation with biomolecules (e.g., in drug delivery) or participation in pH-dependent reactions . Aromatic/Ketone Analogs: Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide exhibits distinct reactivity due to its ketone and aromatic groups, such as participation in nucleophilic additions or π-π interactions .
Similar methods may apply, with modifications to incorporate the ethoxy-carboxylic acid moiety .
Research Findings and Data
Thermal and Solubility Properties (Inferred from Analogs):
†Estimated based on functional group contributions.
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